Comparative Sweetness and Caloric Value
Among the three most studied rare sugars, D-tagatose demonstrates the highest relative sweetness at approximately 90% of sucrose, exceeding both D-psicose (approximately 70%) and D-allose (approximately 80%) [1]. Calorically, D-tagatose provides approximately 2 kcal/g, whereas D-psicose is reported as zero-calorie and D-allose yields energy close to zero [1]. This intermediate caloric profile positions D-tagatose uniquely for applications requiring both sweetness intensity approaching sucrose and partial caloric contribution for formulation functionality [1].
| Evidence Dimension | Relative sweetness (% of sucrose) and caloric value (kcal/g) |
|---|---|
| Target Compound Data | D-Tagatose: ~90% sweetness; ~2 kcal/g |
| Comparator Or Baseline | D-Psicose: ~70% sweetness; ~0 kcal/g; D-Allose: ~80% sweetness; ~0 kcal/g |
| Quantified Difference | D-Tagatose sweetness exceeds D-psicose by ~20 percentage points; caloric value differs by ~2 kcal/g |
| Conditions | Comparative review of rare sugar properties; sweetness evaluated relative to sucrose standard [1] |
Why This Matters
This differential sweetness-to-calorie ratio enables formulators to select D-tagatose-13C for tracer studies where the parent compound's unique organoleptic and metabolic profile is the target of investigation, distinct from zero-calorie rare sugar alternatives.
- [1] Iida, T., et al. 'Properties of Three Rare Sugars D-Psicose, D-Allose, D-Tagatose and Their Applications.' Oleoscience, 2013; 13(9): 435–440. DOI: 10.5650/oleoscience.13.435. View Source
